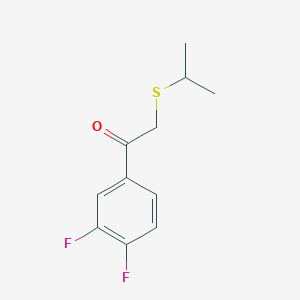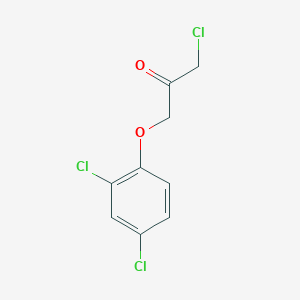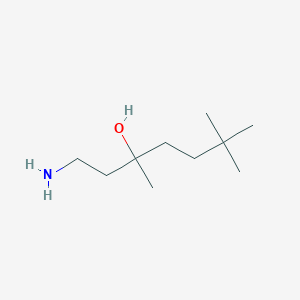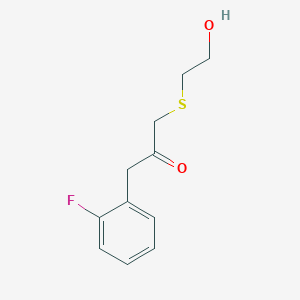
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one is an organic compound characterized by the presence of a fluorophenyl group, a hydroxyethylthio group, and a propanone backbone
Méthodes De Préparation
The synthesis of 1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one typically involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the reaction of 2-fluorobenzaldehyde with a thiol compound to form the corresponding thioether. This intermediate is then subjected to further reactions to introduce the hydroxyethyl group and the propanone moiety.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize the reaction conditions and scale up the process efficiently.
Analyse Des Réactions Chimiques
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the thioether to a thiol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include 1-(2-Fluorophenyl)-2-propanone, 1-(2-Hydroxyethylthio)-2-propanone, and 1-(2-Fluorophenyl)-3-thiopropan-2-one.
Uniqueness: The presence of both the fluorophenyl and hydroxyethylthio groups in the same molecule imparts unique chemical properties and reactivity, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C11H13FO2S |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-(2-hydroxyethylsulfanyl)propan-2-one |
InChI |
InChI=1S/C11H13FO2S/c12-11-4-2-1-3-9(11)7-10(14)8-15-6-5-13/h1-4,13H,5-8H2 |
Clé InChI |
NDLFKNINCVRTEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)CSCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



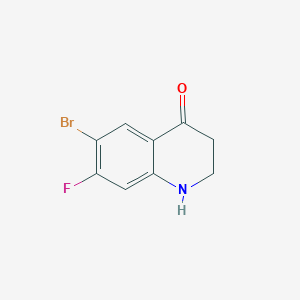
![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)
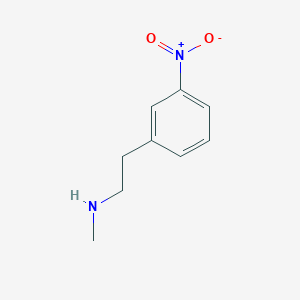


![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)
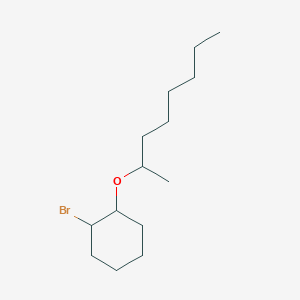

![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13642888.png)
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
